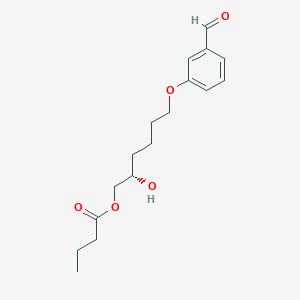
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate is an organic compound with the molecular formula C17H24O5 This compound is characterized by the presence of a formyl group attached to a phenoxy ring, a hydroxyhexyl chain, and a butanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-formylphenol with a suitable hydroxyhexyl derivative under esterification conditions. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-carboxyphenoxy derivatives.
Reduction: Formation of 3-hydroxyphenoxy derivatives.
Substitution: Formation of nitro or halogenated phenoxy derivatives.
Applications De Recherche Scientifique
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of (2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the phenoxy ring may interact with hydrophobic pockets in biological molecules, influencing their function. The hydroxyhexyl chain and butanoate ester contribute to the compound’s solubility and bioavailability, facilitating its distribution and interaction within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl acetate: Similar structure but with an acetate ester instead of butanoate.
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl propanoate: Similar structure but with a propanoate ester instead of butanoate.
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl pentanoate: Similar structure but with a pentanoate ester instead of butanoate.
Uniqueness
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the butanoate ester enhances its lipophilicity compared to shorter-chain esters, potentially influencing its pharmacokinetic properties and making it a valuable compound for various applications.
Propriétés
Numéro CAS |
918531-68-7 |
|---|---|
Formule moléculaire |
C17H24O5 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
[(2S)-6-(3-formylphenoxy)-2-hydroxyhexyl] butanoate |
InChI |
InChI=1S/C17H24O5/c1-2-6-17(20)22-13-15(19)8-3-4-10-21-16-9-5-7-14(11-16)12-18/h5,7,9,11-12,15,19H,2-4,6,8,10,13H2,1H3/t15-/m0/s1 |
Clé InChI |
LADAIWCUPXWTRS-HNNXBMFYSA-N |
SMILES isomérique |
CCCC(=O)OC[C@H](CCCCOC1=CC=CC(=C1)C=O)O |
SMILES canonique |
CCCC(=O)OCC(CCCCOC1=CC=CC(=C1)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(S)-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl](hydroxy)methyl]benzonitrile](/img/structure/B12607289.png)
![2,2'-Bis[(oct-1-yn-1-yl)sulfanyl]-1,1'-biphenyl](/img/structure/B12607296.png)
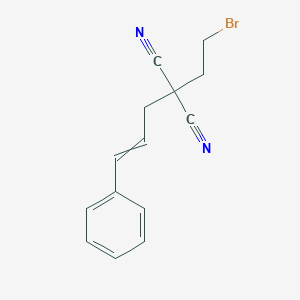
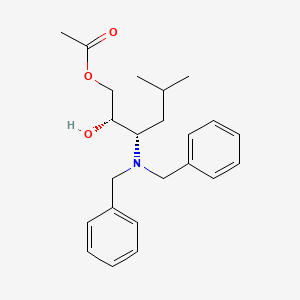


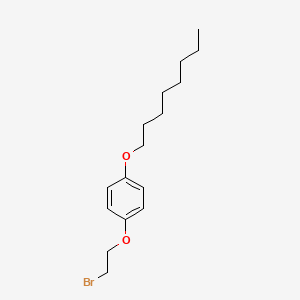
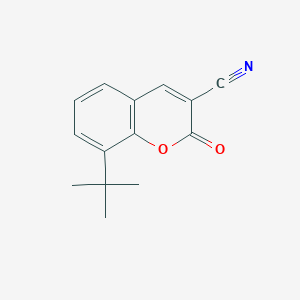

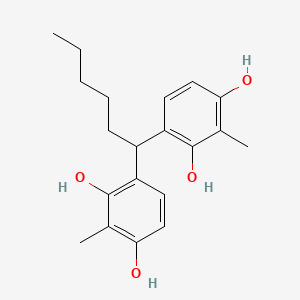
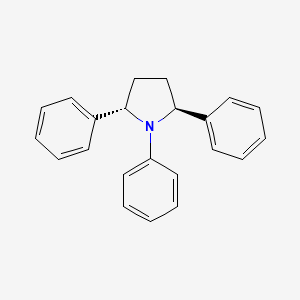
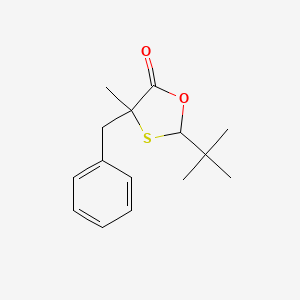
![1-(Naphthalen-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B12607377.png)
![N,N'-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea](/img/structure/B12607380.png)
